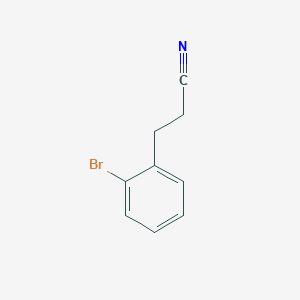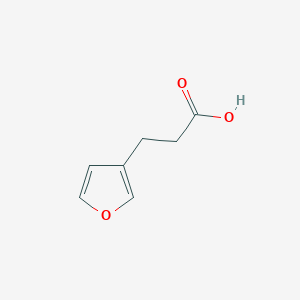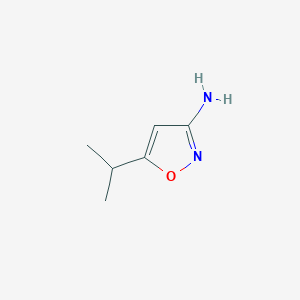![molecular formula C7H8ClN3 B1282021 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine CAS No. 45882-63-1](/img/structure/B1282021.png)
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a chemical compound with the molecular formula C7H8ClN3 . Its molecular weight is 169.61 .
Synthesis Analysis
The synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine can be achieved from 5,6,7,8-Tetrahydro-2H-pyrido [4,3-c]pyridazin-3-one and Maleic acid .Molecular Structure Analysis
The molecular structure of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
The compound has a melting point of 147-149 °C (decomp) and a predicted boiling point of 368.3±42.0 °C . Its density is predicted to be 1.297±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique
Antimicrobial Activity
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine has been explored for its potential as an antimicrobial agent. The pyridazine ring is known to exhibit a wide range of pharmacological activities, including antimicrobial properties . This compound could be used in the development of new drugs to combat resistant strains of bacteria and other pathogens.
Antidepressant and Anxiolytic Effects
The structure of this compound suggests it may have applications in the treatment of depression and anxiety. Pyridazine derivatives have been shown to possess antidepressant and anxiolytic activities, making them candidates for psychiatric medication development .
Anti-Hypertensive Properties
Pyridazine derivatives are also recognized for their anti-hypertensive effects. The unique structure of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine could be leveraged in creating new classes of blood pressure-lowering drugs .
Anticancer Research
The compound’s potential in anticancer research is significant. Pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets related to cancer . This compound could be part of novel therapies targeting specific cancer cells.
Antiplatelet and Cardiovascular Applications
Given the biological activity of pyridazine compounds in affecting platelet aggregation, 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine may have applications in cardiovascular health, particularly in the development of antiplatelet agents .
Anti-Inflammatory and Analgesic Uses
The compound has shown promise in the development of anti-inflammatory and analgesic medications. Its structure is conducive to the synthesis of drugs that can alleviate pain and reduce inflammation .
Agrochemical Applications
Beyond pharmaceuticals, there is potential for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine in agrochemicals. Pyridazine derivatives are known to serve as herbicides and pesticides, providing a chemical basis for protecting crops from pests and diseases .
Neurological Disorders
Lastly, the compound could be instrumental in neurological research, particularly in the development of treatments for conditions like epilepsy and Parkinson’s disease. Pyridazine derivatives have been associated with anticonvulsant and neuroprotective properties .
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause eye irritation . The hazard statement H319 is associated with it, which means it causes serious eye irritation . The precautionary statements P305+P351+P338 are given, which advise to rinse cautiously with water for several minutes in case of eye contact .
Propriétés
IUPAC Name |
3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-3-5-4-9-2-1-6(5)10-11-7/h3,9H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJUPDQYZZRFSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN=C21)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503335 |
Source


|
| Record name | 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine | |
CAS RN |
45882-63-1 |
Source


|
| Record name | 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)





